molecular formula C21H16N6O3S3 B2469631 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-43-6

4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2469631
CAS No.: 392319-43-6
M. Wt: 496.58
InChI Key: MEMAEAKOFVSDEO-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase activity. This compound acts as a key research tool in the study of angiogenic signaling pathways, mechanistically functioning by binding to the ATP-binding site of VEGFR2 , thereby blocking its autophosphorylation and subsequent downstream signal transduction. Researchers utilize this inhibitor to specifically interrogate the role of VEGFR2 in physiological and pathological contexts, particularly in oncogenesis where tumor growth and metastasis are highly dependent on angiogenesis. Its application extends to in vitro and in vivo models designed to evaluate anti-angiogenic therapies, providing critical insights for the development of novel cancer therapeutics. The unique molecular architecture, featuring dual thiadiazole rings, contributes to its high binding affinity and specificity, making it a valuable compound for fundamental research in cell biology and experimental pharmacology.

Properties

IUPAC Name

4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O3S3/c1-12-24-25-19(32-12)22-16(28)11-31-21-27-26-20(33-21)23-18(30)15-9-7-14(8-10-15)17(29)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,25,28)(H,23,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMAEAKOFVSDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 4-benzoyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. The biological potential of thiadiazole derivatives has garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C18H18N4O2S2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2\text{S}_2

This compound features a benzamide core linked to a thiadiazole unit with a sulfanyl group and a methyl substituent. Its molecular weight is approximately 382.49 g/mol.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazoles possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Studies : Thiadiazole derivatives have demonstrated effective inhibition against E. coli and Pseudomonas aeruginosa, with some compounds showing better activity than standard antibiotics such as gentamicin and ampicillin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Research indicates that these compounds can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound ASK-MEL-24.27
Compound BMCF-70.28
Compound CA5490.52

These findings suggest that modifications on the thiadiazole ring can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promise in anti-inflammatory applications. Their mechanisms often involve modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines .

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : Many thiadiazoles act as inhibitors for various enzymes involved in disease processes.
  • Receptor Modulation : These compounds may bind to receptors, altering signaling pathways that contribute to disease progression.

Case Studies

Several studies have investigated the biological activities of similar thiadiazole compounds:

  • Study on Antimicrobial Efficacy : A series of 5-(aryl)-1,3,4-thiadiazoles were synthesized and tested against bacterial strains. Results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
  • Cytotoxicity Assessment : Research focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines revealed promising results for compounds with specific substitutions on the thiadiazole ring .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole ring, followed by sulfanyl linkage and benzamide coupling. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .
  • Sulfanyl group introduction : Reaction of 5-mercapto-1,3,4-thiadiazole intermediates with carbamoylmethyl halides in polar aprotic solvents (e.g., DMF) at 50–60°C .
  • Benzamide coupling : Use of EDC/HOBt or DCC as coupling agents for amide bond formation . Optimization strategies :
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify intermediates via recrystallization (ethanol/water) or column chromatography .

Example reaction conditions table :

StepReagents/ConditionsYield (%)Reference
Thiadiazole formationH₂SO₄, 90°C, 6 hr65–75
Sulfanyl linkageK₂CO₃, DMF, 50°C, 4 hr70–80
Benzamide couplingEDC, HOBt, DCM, RT, 12 hr60–70

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments and carbamoyl/sulfanyl linkages .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., observed [M+H]⁺ at m/z 492.5) .
  • X-ray Crystallography : Single-crystal analysis to resolve 3D conformation and hydrogen-bonding interactions .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?

Discrepancies often arise from variations in substituents (e.g., methyl vs. ethyl groups on thiadiazole) or sulfanyl/carbamoyl positioning. Methodological approaches include:

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., 5-methyl vs. 5-ethyl thiadiazole) and compare IC₅₀ values in antimicrobial assays .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) and correlate binding affinity with experimental data .
  • Data normalization : Account for assay variability (e.g., microplate reader calibration) by including reference standards (e.g., ciprofloxacin for antibacterial studies) .

Q. What strategies are recommended for elucidating the molecular targets of this compound in antimicrobial or anticancer studies?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from bacterial lysates (e.g., E. coli), followed by SDS-PAGE and LC-MS/MS identification .
  • Gene expression profiling : Treat cancer cell lines (e.g., MCF-7) with the compound and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis-related genes) .
  • Thermal shift assays : Monitor protein denaturation (e.g., Staphylococcus aureus enoyl-ACP reductase) in the presence of the compound using SYPRO Orange dye .

Q. How can researchers address low solubility in aqueous media during in vitro bioactivity testing?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm diameter) via solvent evaporation to improve bioavailability .
  • pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) mimicking physiological conditions .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity between cancer cell lines and non-malignant cells be interpreted?

  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to determine if cell death is apoptotic or necrotic .
  • Mitochondrial toxicity assays : Measure ATP levels (CellTiter-Glo) to rule off-target effects .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures in , and 11.
  • Biological assays : Follow antimicrobial protocols () and anticancer screening ().
  • Structural analysis : Utilize PubChem data (CID: 1142210) and crystallography guidelines ().

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